4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F4N5O2S/c1-28(2,3)19-9-7-18(8-10-19)26(40)34-16-24-36-37-27(38(24)23-6-4-5-20(15-23)29(31,32)33)41-17-25(39)35-22-13-11-21(30)12-14-22/h4-15H,16-17H2,1-3H3,(H,34,40)(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFBJJPFCILQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Attachment of the Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced through coupling reactions such as Suzuki or Heck coupling.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.
Final Coupling with Benzamide: The final product is obtained by coupling the intermediate with benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets may include enzymes involved in cell division, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{[5-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
- 4-tert-butyl-N-{[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Uniqueness
The uniqueness of 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- tert-butyl group : Provides steric hindrance and lipophilicity.
- triazole ring : Known for its role in biological activity, particularly in antifungal and anticancer properties.
- fluorophenyl and trifluoromethyl groups : Enhance the electronic properties and may influence binding interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various assays. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, IC50 values for related compounds were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the target compound may possess comparable anti-inflammatory activity, potentially making it a candidate for further development in treating inflammatory diseases .
Anticancer Activity
Triazole derivatives have also been studied for their anticancer effects. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary data show promising results in inhibiting tumor growth in animal models.
Case Study 1: In Vivo Efficacy
In a study involving carrageenan-induced paw edema in rats, compounds structurally related to the target molecule significantly reduced inflammation compared to controls. This study highlighted the potential for developing new anti-inflammatory drugs based on triazole scaffolds .
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications on the triazole ring and substituents like fluorine atoms enhance biological activity. Compounds with electron-withdrawing groups showed increased potency against COX enzymes, suggesting that strategic modifications can optimize therapeutic effects .
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiourea precursors under reflux in ethanol or DMF .
- Step 2 : Introduction of the sulfanyl-acetamide group using coupling agents like EDC/HOBt in anhydrous DCM .
- Step 3 : Final benzamide coupling via nucleophilic acyl substitution with 4-tert-butylbenzoyl chloride, requiring inert atmosphere (N₂/Ar) to prevent oxidation . Critical Parameters :
- Solvent polarity (DMF enhances solubility of intermediates).
- Temperature control (40–60°C for cyclization; room temperature for couplings).
- Reaction time (6–24 hours, monitored by TLC/HPLC) .
Q. Which analytical techniques are essential for characterizing this compound?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 500 MHz) for functional group analysis; HRMS (ESI+) for molecular ion validation .
- Crystallinity : X-ray diffraction (single-crystal) to resolve stereochemistry, though limited by compound solubility .
Q. What biological activities are associated with its structural motifs?
The triazole and trifluoromethylphenyl groups are linked to antifungal and enzyme inhibition (e.g., CYP450). Key activities include:
- Antifungal : MIC values against Candida albicans (2–8 µg/mL) via ergosterol biosynthesis disruption .
- Enzyme Inhibition : IC₅₀ of 1.5 µM for acetylcholinesterase, measured via Ellman’s assay .
Q. How does the sulfanyl group influence reactivity?
The sulfanyl (-S-) moiety:
- Enhances nucleophilicity in SN₂ reactions (e.g., alkylation with methyl iodide).
- Participates in disulfide bond formation under oxidative conditions (H₂O₂, pH 7.4), critical for prodrug design .
Q. What solvent systems are optimal for its solubility?
- Polar aprotic solvents : DMSO, DMF (solubility >50 mg/mL).
- Aqueous buffers : Limited solubility (<0.1 mg/mL in PBS); use co-solvents (10% PEG-400) for in vitro assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀/MIC values often arise from:
- Assay Conditions : Standardize protocols (e.g., pH, serum content). For example, serum proteins in cell-based assays may reduce free compound concentration .
- Isomerism : Check for undetected stereoisomers via chiral HPLC (Chiralpak AD-H column) . Resolution Strategy :
- Replicate studies under identical conditions.
- Use LC-MS to verify compound integrity post-assay .
Q. What computational methods predict binding modes with biological targets?
Q. How can synthetic yield be improved without compromising purity?
Optimization Strategies :
- Catalysis : Replace EDC with BOP reagent (yield increase from 65% to 82%) .
- Microwave-assisted synthesis : Reduce cyclization time from 24 hours to 45 minutes (100°C, 300 W) .
- Workup : Use SPE cartridges (C18) for rapid purification, reducing silica gel column losses .
Q. What substituent modifications enhance metabolic stability?
- Fluorine substitution : Replace 4-fluorophenyl with 3,5-difluorophenyl to reduce CYP2D6 metabolism (t₁/₂ increase from 2.1 to 5.7 hours in human microsomes) .
- Sulfanyl to sulfone : Oxidize -S- to -SO₂- for improved plasma stability (89% remaining vs. 45% after 24 hours) .
Q. How to design analogs to address off-target effects?
- Pharmacophore Mapping : Identify critical groups (triazole, benzamide) using Schrödinger’s Phase.
- Selectivity Screening : Test against kinase panels (e.g., Eurofins) to rule out hERG or PKC inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
